molecular formula C10H10ClN3O2 B1279316 Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate CAS No. 64067-98-7

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Cat. No. B1279316
CAS RN: 64067-98-7
M. Wt: 239.66 g/mol
InChI Key: JYTJVWAXYXJKNF-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a compound that belongs to the class of heterocyclic organic compounds. It is derived from the pyridazine group and has been studied for various applications, including its interaction with benzodiazepine receptors and its potential use in corrosion inhibition.

Synthesis Analysis

The synthesis of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and related compounds has been reported in the literature. For instance, the synthesis of various ethyl 2-aryl-6-(chloro, methoxy, or unsubstituted)imidazo[1,2-a]pyridin-3-yl acetates has been described, which are structurally similar to the compound . Additionally, the Biginelli reaction has been utilized to synthesize related compounds, such as ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, under green protocol conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, a new pyridazinone derivative has been characterized by FT-IR, 1H- and 13C-NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques are essential for confirming the molecular structure and configuration of such compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their interaction with benzodiazepine receptors. Some compounds in this class have shown the ability to displace [3H]diazepam from central and mitochondrial benzodiazepine receptors, indicating potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate-related compounds have been studied to some extent. For instance, the corrosion inhibition properties of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel in hydrochloric acid solution have been investigated, showing that the compound acts as a mixed inhibitor with a predominance at the cathodic domain . This suggests that similar compounds may also exhibit significant physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Synthesis and Interaction with Receptors

  • Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has been synthesized and examined for its interaction with central and mitochondrial benzodiazepine receptors. The compound displayed significant activity, particularly with the central benzodiazepine receptor (BZR) (Schmitt, Bourguignon, Barlin, & Davies, 1997).

Synthesis and Receptor Affinity

  • The synthesis of various derivatives of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has been reported, along with their affinity for central and mitochondrial benzodiazepine receptors. Some derivatives showed selective affinity for peripheral-type receptors (Schmitt, Bourguignon, Barlin, & Davies, 1997).

Use in Antitumor Drug Synthesis

  • Ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate, a derivative, has been synthesized as an intermediate in the production of the antitumor drug temozolomide (Wang, Stevens, & Thomson, 1994).

Anti-inflammatory Activity

  • The preparation of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, including ethyl esters, has been documented. These compounds were tested for anti-inflammatory activity, suggesting potential therapeutic applications (Abignente, Arena, & de Caprariis, 1977).

Synthesis and Reactivity

  • The synthesis and reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents have been studied. These compounds are precursors for the synthesis of pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Corrosion Inhibition

  • Ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a related compound, has been studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid, demonstrating its potential application in corrosion protection (Ghazoui et al., 2017).

Pharmacological Studies

Kinase Inhibitory Activity

Analgesic Activity

  • Studies on imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides have shown significant analgesic activity, suggesting their potential application in pain management (Luraschi et al., 1995).

Safety And Hazards

The safety information available indicates that Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has a signal word of “Warning” and hazard statements H315-H319 .

properties

IUPAC Name

ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTJVWAXYXJKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438255
Record name Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

CAS RN

64067-98-7
Record name Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After 11.2 g of 3-amino-6-chloropyridazine was suspended in 150 mL of ethanol, 28.6 g of ethyl 4-chloroacetoacetate was added thereto and heated under reflux for 24 hours. After cooling, the mixture was concentrated under reduced pressure and the residue was adjusted to pH 7 by the addition of an aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate. The extract was washed with a brine solution and dried over magnesium sulfate. After concentration under reduced pressure. The residue was subjected to silica gel chromatography to be eluted with hexane:ethyl acetate (2:3). The desired fraction was collected to provide 12.7 g of the title compound.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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